molecular formula C11H9ClN2 B13090231 5-Chloro-4-phenylpyridin-2-amine CAS No. 1232431-91-2

5-Chloro-4-phenylpyridin-2-amine

Cat. No.: B13090231
CAS No.: 1232431-91-2
M. Wt: 204.65 g/mol
InChI Key: KYTPDOQYURFLOH-UHFFFAOYSA-N
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Description

5-Chloro-4-phenylpyridin-2-amine is an organic compound with the molecular formula C11H9ClN2 It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-phenylpyridin-2-amine typically involves the chlorination of 4-phenylpyridin-2-amine. One common method includes the reaction of 4-phenylpyridin-2-amine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C6H5C5H3N2NH2+SOCl2C6H5C5H3N2NHCl+SO2+HCl\text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N}_2\text{NH}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_3\text{N}_2\text{NHCl} + \text{SO}_2 + \text{HCl} C6​H5​C5​H3​N2​NH2​+SOCl2​→C6​H5​C5​H3​N2​NHCl+SO2​+HCl

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-phenylpyridin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Substitution: Formation of 5-substituted-4-phenylpyridin-2-amines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-phenylpyridin-2-amine or 4-phenylpyridine.

Scientific Research Applications

5-Chloro-4-phenylpyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-phenylpyridin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler chlorinated pyridine with applications in agrochemicals and pharmaceuticals.

    4-Chloropyridine: Another chlorinated pyridine used in similar applications but with different reactivity due to the position of the chlorine atom.

    3-Chloropyridine: Used in the synthesis of various organic compounds and as an intermediate in pharmaceuticals.

Uniqueness

5-Chloro-4-phenylpyridin-2-amine is unique due to the presence of both a phenyl group and a chlorine atom on the pyridine ring

Properties

CAS No.

1232431-91-2

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-4-phenylpyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-10-7-14-11(13)6-9(10)8-4-2-1-3-5-8/h1-7H,(H2,13,14)

InChI Key

KYTPDOQYURFLOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2Cl)N

Origin of Product

United States

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